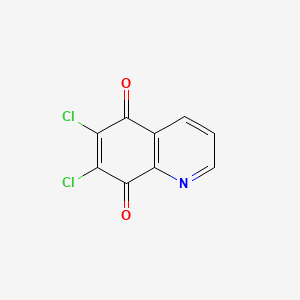

6,7-Dichloroquinoline-5,8-dione

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6,7-dichloroquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWOPVCIIBKUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215723 | |

| Record name | 6,7-Dichloroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6541-19-1 | |

| Record name | 6,7-Dichloroquinoline-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-quinolinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dichloroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6,7-dichloroquinoline-5,8-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 6,7-dichloroquinoline-5,8-dione, a key intermediate in the development of novel therapeutic agents. The document outlines a common and effective synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Protocol

The primary route for the synthesis of this compound involves the oxidative chlorination of 8-hydroxyquinoline. This method is efficient and yields the desired product with good purity after recrystallization.

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound from 8-hydroxyquinoline.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the general procedure for the synthesis of this compound from 8-hydroxyquinoline.[1]

Materials:

-

8-hydroxyquinoline

-

Sodium chlorate

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Methanol

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 8-hydroxyquinoline (0.10 mol) in concentrated hydrochloric acid (600 mL).

-

Addition of Oxidant: While stirring the solution, slowly add sodium chlorate (0.50 mol) over a period of 1 hour.

-

Reaction: Maintain the reaction mixture at a constant temperature of 40°C and continue stirring for 2 hours.

-

Work-up:

-

Dilute the reaction solution with water to a total volume of 2 L.

-

A white precipitate will form; remove this by filtration and discard it.

-

Extract the filtrate multiple times with dichloromethane (6 x 250 mL).

-

Combine all the organic phases and wash them with water.

-

Concentrate the organic solution under reduced pressure to obtain a yellow solid product.

-

-

Purification: Recrystallize the crude solid product from methanol to yield the final this compound as bright yellow crystals.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound and a related derivative.

| Compound | Starting Material(s) | Reagents | Yield | Purity | Melting Point (°C) |

| This compound | 8-hydroxyquinoline | Sodium chlorate, Concentrated HCl | - | - | - |

| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | 2-hydroxyquinolin-8-ol | Sodium chlorate, Hydrochloric acid | 44% | 99.6% | 209–210 |

| 2,6,7-trichloro-5,8-quinolinedione | 2-chloroquinolin-8-ol | Sodium chlorate, Hydrochloric acid | 51% | 99.4% | 216–217 |

| 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, Dioxane, Water | 65% | 99.8% | 202–203 |

Data for derivatives sourced from a study on 2-substituted 6,7-dichloro-5,8-quinolinediones.[2]

Synthesis of 2-Substituted Derivatives

The this compound scaffold can be further modified at the C2 position to generate a variety of derivatives with potential biological activities.[2] A general pathway for these modifications is presented below.

Caption: General synthesis pathway for 2-substituted this compound derivatives.

This technical guide provides a foundational understanding for the synthesis of this compound and its analogs. Researchers are encouraged to consult the cited literature for more detailed characterization data and further applications of these compounds.

References

chemical and physical properties of 6,7-dichloroquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dichloroquinoline-5,8-dione is a synthetic quinone derivative that serves as a crucial scaffold in the development of novel therapeutic agents. Its structure is a key component in compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and the biological activities of this compound and its derivatives. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid, bright yellow crystalline compound.[3] Its core structure is the 5,8-quinolinedione moiety, which is essential for its biological activity.[4][5] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₂NO₂ | [6] |

| Molecular Weight | 228.03 g/mol | [6] |

| CAS Number | 6541-19-1 | |

| Appearance | Solid | |

| Density | 1.63 g/cm³ | [6] |

| Boiling Point | 331.1 °C at 760 mmHg | [6] |

| Flash Point | 154 °C | [6] |

| Solubility | Soluble in water (logS between -4 and -2) | [4] |

| LogP | 2.14980 | [6] |

| InChI Key | TUWOPVCIIBKUQS-UHFFFAOYSA-N | |

| SMILES String | O=C(C(Cl)=C(Cl)C1=O)C2=C1N=CC=C2 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of research into their biological activities. The following sections detail the common synthetic routes and analytical methods.

General Synthesis of this compound

A common method for the synthesis of this compound starts from 8-hydroxyquinoline.[3]

Protocol:

-

Dissolve 8-hydroxyquinoline (0.10 mol) in concentrated hydrochloric acid (600 mL).

-

Slowly add sodium chlorate (0.50 mol) to the solution over a period of 1 hour, while stirring continuously at 40°C for 2 hours.[3]

-

Dilute the reaction mixture with water to a total volume of 2 L.[3]

-

Remove the resulting white precipitate by filtration.[3]

-

Extract the filtrate multiple times with dichloromethane (6 x 250 mL).[3]

-

Combine all organic phases, wash with water, and concentrate under reduced pressure to yield a yellow solid.[3]

-

Recrystallize the solid product from methanol to obtain pure this compound as bright yellow crystals.[3]

Caption: Workflow for the synthesis of this compound.

Synthesis of 2-Substituted-5,8-Quinolinedione Derivatives

Modifications at the C2 position of the quinolinedione ring can significantly alter the biological activity of the compound.[4]

Protocol:

-

Dissolve the 2-substituted-quinoline-8-ol (0.003 mol) in 6 mL of hydrochloric acid and heat to 60°C.[4]

-

Add a water solution of sodium chlorate (0.386 g in 1.7 mL water) at this temperature.[4]

-

After 1 hour, dilute the mixture with 43 mL of water.[4]

-

Filter the resulting precipitate under reduced pressure.[4]

-

Purify the product using column chromatography.[4]

Analytical Methods

The characterization of this compound and its derivatives is typically performed using standard spectroscopic techniques.

-

NMR Spectroscopy: 1H and 13C NMR spectra are used to elucidate the chemical structure of the synthesized compounds.[4]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the compounds.[4]

-

Infrared Spectroscopy: IR spectrum analysis provides information about the functional groups present in the molecule.[7]

-

X-ray Crystallography: This technique is used to unambiguously determine the molecular structure of the compounds in their crystalline form.[8]

Caption: Analytical workflow for the characterization of synthesized compounds.

Biological Activity and Mechanism of Action

Derivatives of this compound are recognized for their potential as anticancer agents.[5][8] Their biological activity is often linked to their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[4][9][10]

NQO1 is a flavoenzyme that is highly expressed in many human solid tumors.[9] It catalyzes the two-electron reduction of quinones to hydroquinones.[10] This process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress, damage DNA, and ultimately lead to cancer cell apoptosis.[4][10] The 5,8-quinolinedione scaffold is crucial for this biological effect.[5]

Substituents at the C2, C6, and C7 positions of the 5,8-quinolinedione moiety can significantly influence the biological activity and toxicity of these compounds.[1][4] For instance, the introduction of a methyl group at the C2 position has been shown to affect the biological activity compared to the unsubstituted this compound and may result in lower toxicity against normal cell lines.[4]

Caption: Simplified signaling pathway of this compound's anticancer activity.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. Its synthesis is well-established, and its derivatives have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. The mechanism of action, often involving the NQO1 enzyme, provides a clear rationale for its anticancer effects. Further research into the structure-activity relationships of novel derivatives is warranted to optimize their efficacy and minimize toxicity, paving the way for the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 6541-19-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,8-Quinolinedione,6,7-dichloro- | CAS#:6541-19-1 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective substitution of this compound: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applied-sciences-vol-13-pages-1530-modification-of-6-7-dichloro-5-8-quinolinedione-at-c2-position-synthesis-quantum-chemical-properties-and-activity-against-dt-diaphorase-enzyme - Ask this paper | Bohrium [bohrium.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Application of a Platinum(II) Complex with 6,7-dichloroquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis, characterization, and potential therapeutic application of a novel platinum(II) complex utilizing 6,7-dichloroquinoline-5,8-dione as a primary ligand. The information presented herein is compiled from recent scientific literature, offering a guide for researchers interested in the development of new platinum-based anticancer agents.

Introduction: The Rationale for Quinoline-5,8-dione Ligands in Platinum(II) Complex Synthesis

Platinum-based compounds are foundational in modern chemotherapy, with drugs like cisplatin, carboplatin, and oxaliplatin widely used in the treatment of various cancers.[1][2][3] The primary mechanism of action for many of these drugs involves the formation of adducts with DNA, which inhibits transcription and ultimately leads to cell death.[1][4] However, significant challenges, including severe side effects and the development of drug resistance, necessitate the exploration of new platinum complexes with novel mechanisms of action and improved selectivity.[1][5]

The incorporation of diverse ligands allows for the fine-tuning of the physicochemical properties of platinum complexes, such as their stability, lipophilicity, and reactivity. Quinoline derivatives and their analogues have attracted considerable interest as ligands in coordination chemistry due to their potential to confer unique biological activities, including antitumor properties.[6][7][8] Specifically, the this compound moiety presents a planar, electron-deficient system that can influence the electronic structure and therapeutic efficacy of the resulting platinum complex.

Recent research has led to the successful synthesis of a novel platinum(II) complex, formally named [Pt(ClClQ)(DMSO)Cl], where ClClQ is this compound.[9] This complex has demonstrated promising in vitro anticancer properties, particularly against testicular seminoma cells, by modulating key cellular signaling pathways.[9] This guide details the synthesis, characterization, and demonstrated biological activity of this compound.

Synthesis of the Platinum(II) Complex

The synthesis of [Pt(this compound)(DMSO)Cl] involves a ligand exchange reaction starting from a suitable platinum(II) precursor. The general workflow for such syntheses is a critical aspect of developing new coordination compounds.

The synthesis of the complex, designated as 1 , follows a specific procedure outlined in the literature.[9]

Synthesis of [Pt(ClClQ)(DMSO)Cl] (1): A solution of the ligand, 6,7-dichloro-5,8-quinolinedione (ClClQ), is prepared. Separately, a solution of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), is prepared, often first reacted with dimethyl sulfoxide (DMSO) to form an intermediate like cis-[Pt(DMSO)₂Cl₂].[4] The ClClQ ligand solution is then added to the platinum precursor solution. The reaction mixture is stirred, typically at a controlled temperature, for a period sufficient to allow for the coordination of the ClClQ ligand to the platinum center. The resulting product precipitates from the solution and is collected by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried under vacuum.

Note: The precise molar ratios, solvents, reaction times, and temperatures are critical parameters that should be followed as detailed in the primary literature to ensure successful synthesis and good yields.[9]

Physicochemical Characterization

The structure and purity of the synthesized complex are confirmed through various spectroscopic and analytical techniques. The coordination of the this compound ligand to the platinum(II) center results in a four-coordinated, square planar geometry.[9]

| Parameter | Data / Observation | Significance |

| Molecular Formula | C₁₁H₇Cl₃NO₃PtS | Confirms the elemental composition of the complex. |

| Geometry | Square Planar | A common and stable geometry for Pt(II) complexes.[9] |

| X-ray Diffraction | Single-crystal X-ray data confirms the molecular structure and coordination environment of the Pt(II) center.[9] | Provides definitive structural proof. |

| ¹H NMR Spectroscopy | Characteristic shifts in the proton signals of the ClClQ and DMSO ligands upon coordination to the platinum atom. | Confirms the presence and coordination of the ligands in the complex. |

| IR Spectroscopy | Shifts in the vibrational frequencies of C=O and S=O bonds compared to the free ligands. | Indicates coordination of the quinone and DMSO moieties to the platinum center. |

| Elemental Analysis | Experimental percentages of C, H, N are in close agreement with the calculated values for the proposed formula. | Verifies the purity and stoichiometry of the synthesized complex. |

Table 1: Summary of Physicochemical Characterization Data for [Pt(ClClQ)(DMSO)Cl]. Data compiled from findings in the literature.[9]

Biological Activity and Mechanism of Action

The synthesized platinum(II) complex has been evaluated for its in vitro anticancer properties against testicular seminoma cells. The studies reveal that the complex can regulate cell viability by impacting cell proliferation and inducing apoptosis.[9]

The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.

| Cell Line | Compound | IC₅₀ Value (µM) |

| Testicular Seminoma | [Pt(ClClQ)(DMSO)Cl] | Data reported in primary literature[9] |

| Testicular Seminoma | Cisplatin (Reference) | Data reported in primary literature[9] |

Table 2: In Vitro Cytotoxicity Data. The specific IC₅₀ values should be referenced from the source publication.[9]

-

Cell Viability Assay (MTT Assay): Testicular seminoma cells are seeded in 96-well plates and incubated. The cells are then treated with varying concentrations of the platinum complex for a specified duration (e.g., 24, 48 hours). Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells.

-

Apoptosis Analysis (Flow Cytometry): Cells are treated with the platinum complex. After incubation, both adherent and floating cells are collected, washed, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis: Cells are treated with the complex, and total protein is extracted. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-GSK3β, Bad, cytochrome c, cleaved caspase-3, cleaved caspase-9) and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

The antitumor mechanism of the [Pt(ClClQ)(DMSO)Cl] complex in testicular seminoma cells has been linked to the inhibition of the PI3K/Akt/GSK3β signaling pathway and the activation of the mitochondria-mediated apoptotic pathway.[9] The complex was found to negatively regulate the expression of the phosphorylated (active) forms of PI3K, Akt, and GSK3β.[9] This inhibition leads to downstream effects, including an increase in the pro-apoptotic protein Bad and the release of cytochrome c from the mitochondria, ultimately activating caspases 9 and 3 and executing apoptosis.[9]

Conclusion

The platinum(II) complex [Pt(ClClQ)(DMSO)Cl], featuring the this compound ligand, represents a promising candidate for further investigation as an anticancer agent. Its synthesis is achievable through established coordination chemistry techniques, and its mechanism of action appears to differ from classical platinum drugs by targeting specific signaling pathways like the PI3K/Akt/GSK3β axis.[9] This targeted approach could potentially overcome some of the resistance mechanisms associated with conventional platinum therapies. This technical guide summarizes the foundational knowledge required for researchers to engage with and build upon the existing research into this novel and potentially impactful platinum(II) compound. Further in vivo studies are warranted to fully assess its therapeutic potential.

References

- 1. mta.scholaris.ca [mta.scholaris.ca]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platinum(IV) Complexes of the 1,3,5-Triamino Analogue of the Biomolecule Cis-Inositol Designed as Innovative Antineoplastic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antitumor activity of quinolone-platinum(II) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Exploring the Antiviral Potential of 6,7-dichloroquinoline-5,8-dione: A Technical Guide for Researchers

Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific studies detailing the antiviral potential of 6,7-dichloroquinoline-5,8-dione. Consequently, quantitative data on its antiviral efficacy (e.g., IC50, EC50), detailed experimental protocols for its specific use in virology, and established effects on viral-related signaling pathways are not available.

This guide, therefore, focuses on the broader class of quinoline-5,8-dione derivatives to provide a foundational understanding of their established antiviral activities and the methodologies used for their evaluation. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in investigating the potential of this compound as an antiviral agent.

Introduction to Quinoline-5,8-diones

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] While extensively researched for their anticancer properties, this scaffold has also demonstrated promising potential as antimalarial, antibacterial, antifungal, and antiviral agents.[1][2] The core structure of quinoline-5,8-dione is a key pharmacophore found in natural products with biological activity, such as streptonigrin.[3] The biological activity of these compounds can be modulated by substitutions at various positions on the quinoline ring system.[3]

Antiviral Activity of Quinoline-5,8-dione Derivatives

While specific data for the 6,7-dichloro derivative is lacking, studies on other quinoline derivatives have shown activity against various viruses. For instance, novel quinoline derivatives have been synthesized and shown to be active against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV).[4]

Quantitative Data on Related Quinoline Derivatives

To provide a perspective on the potential potency of this chemical class, the following table summarizes the antiviral activity and cytotoxicity of some reported quinoline derivatives.

| Compound | Virus | Assay Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 1b | RSV | - | 3.10 | >200 | >64.5 | [4] |

| 1g | RSV | - | 3.70 | 2490.33 | 673.06 | [4] |

| 1h | RSV | - | 6.93 | >200 | >28.9 | [4] |

| 1af | RSV | - | 5.34 | >200 | >37.5 | [4] |

| 1ah | RSV | - | 5.89 | >200 | >33.9 | [4] |

| 1ae | IAV | - | 1.87 | >100 | >53.5 | [4] |

| 1m | IAV | - | 7.96 | >100 | >12.6 | [4] |

| Ribavirin | RSV | - | 11.23 | >200 | >17.8 | [4] |

| Ribavirin | IAV | - | 15.36 | >100 | >6.5 | [4] |

IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration): The concentration of a drug that is required to kill 50% of host cells in vitro. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile for the compound.[5]

General Experimental Protocols for Antiviral Screening

The following is a generalized protocol for the in vitro evaluation of the antiviral activity of a test compound like this compound. This protocol is a composite of standard virological assays.[6][7]

Cell and Virus Culture

-

Cell Line Maintenance: Maintain a suitable host cell line (e.g., Vero E6, MDCK, A549) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Propagation and Tittering: Propagate the virus of interest in the selected host cell line. Harvest the virus stock and determine the viral titer using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay.

Cytotoxicity Assay

-

Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density.

-

Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Determine cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[6]

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Antiviral Activity Assay (e.g., Cytopathic Effect Inhibition Assay)

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Infection and Treatment: On the following day, infect the cells with the virus at a specific multiplicity of infection (MOI). Concurrently, treat the infected cells with serial dilutions of the test compound. Include untreated infected cells (virus control) and uninfected cells (cell control).[7]

-

Incubation: Incubate the plate until the cytopathic effect (CPE) is evident in the virus control wells (typically 2-4 days).

-

CPE Assessment: Quantify the level of CPE inhibition visually or by using a cell viability assay as described for the cytotoxicity assay.

-

EC50/IC50 Calculation: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) from the dose-response curve of the treated, infected cells.

Visualizing Workflows and Potential Mechanisms

Experimental Workflow for Antiviral Compound Screening

Caption: Workflow for in vitro screening of antiviral compounds.

Conceptual Signaling Pathway: Potential Inhibition of Viral Replication

Given that some quinoline derivatives are known to inhibit DNA topoisomerase, a potential antiviral mechanism for this compound could involve the disruption of viral replication processes that rely on host cell topoisomerases.

Caption: Potential mechanism of viral replication inhibition.

Conclusion and Future Directions

While the direct antiviral activity of this compound remains to be elucidated, the broader class of quinoline-5,8-dione derivatives has shown promising antiviral effects. The data on related compounds and the generalized protocols provided in this guide offer a solid starting point for researchers to initiate investigations into the antiviral potential of this specific molecule. Future studies should focus on screening this compound against a panel of viruses, determining its IC50 and CC50 values, and elucidating its precise mechanism of action. Such research will be crucial in determining if this compound warrants further development as a novel antiviral therapeutic.

References

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 3. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]

- 4. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

An In-Depth Technical Guide to the Antimalarial Activity of Quinoline-5,8-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-5,8-diones, a subclass of quinoline compounds, have emerged as a promising scaffold in the search for novel antimalarial agents. This technical guide provides a comprehensive overview of the current state of research into the antiplasmodial activity of these compounds. It details their efficacy against Plasmodium falciparum, outlines the experimental protocols for their evaluation, and explores their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fight against malaria.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the discovery of new therapeutic agents. The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine and primaquine having been mainstays in malaria treatment for decades. A particular area of interest within this class is the quinoline-5,8-dione scaffold. These compounds, characterized by a quinoline nucleus with carbonyl groups at positions 5 and 8, have demonstrated a range of biological activities, including anticancer, antibacterial, and antimalarial effects.[1] Their potential to engage in redox cycling and generate reactive oxygen species (ROS) presents a mechanism of action that may be effective against drug-resistant parasite strains. This guide summarizes the key findings related to the antimalarial properties of quinoline-5,8-dione derivatives, providing a foundation for further research and development.

Quantitative Antimalarial Activity

The in vitro antiplasmodial activity of quinoline-5,8-dione derivatives is typically evaluated against various strains of P. falciparum, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying the potency of these compounds.

Below is a summary of the reported in vitro activities for selected quinoline-5,8-dione compounds.

| Compound ID | Structure | P. falciparum Strain | IC50 (µM) | Reference |

| 1 | 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione | NF54 (CQS) | 2.21 | [2] |

| 2 | 6,7-dichloro-quinoline-5,8-dione | Strain not specified | >50 | |

| 3 | 6-hydroxy-7-chloro-quinoline-5,8-dione | Strain not specified | >50 | |

| 4 | 7-hydroxy-6-chloro-quinoline-5,8-dione | Strain not specified | >50 | |

| 5 | 6-amino-7-chloro-quinoline-5,8-dione | Strain not specified | >50 | |

| 6 | 7-amino-6-chloro-quinoline-5,8-dione | Strain not specified | >50 |

Note: Data for compounds 2-6 are derived from studies that screened for general anti-infective properties and found them to be inactive against P. falciparum at the highest tested concentrations. This highlights the importance of specific structural features for antimalarial activity.

Experimental Protocols

Standardized assays are crucial for the reliable assessment of the antimalarial potential of quinoline-5,8-dione compounds. The following sections detail the methodologies for key in vitro and in vivo experiments.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Workflow for In Vitro Antiplasmodial Assay

Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial assay.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., NF54) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Plate Preparation: Asynchronous parasite cultures with a parasitemia of ~0.5-1% and 2% hematocrit are added to a 96-well microtiter plate pre-dosed with the test compounds.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plate is frozen at -20°C to lyse the red blood cells. A lysis buffer containing the SYBR Green I dye is then added to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the compound concentrations, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Assay (Peters' 4-day Suppressive Test)

This is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds in a murine model.

Workflow for In Vivo Antimalarial Assay

Caption: Workflow of the Peters' 4-day suppressive in vivo antimalarial test.

Methodology:

-

Animal Model: Swiss albino mice are typically used for this assay.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

-

Grouping and Treatment: The infected mice are randomly divided into groups: a negative control group (vehicle), a positive control group (a standard antimalarial drug like chloroquine), and test groups receiving different doses of the quinoline-5,8-dione compound. Treatment is administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.

-

Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in each group is calculated, and the percentage of parasite suppression is determined relative to the negative control group. The ED50 (effective dose that suppresses parasitemia by 50%) can be calculated from the dose-response data.

Mechanism of Action

The precise mechanism of action for quinoline-5,8-diones is not fully elucidated but is believed to be multifactorial, building upon the known mechanisms of other quinoline antimalarials.

Inhibition of Hemozoin Formation

Similar to other quinoline-based antimalarials, quinoline-5,8-diones are thought to interfere with the detoxification of heme in the parasite's food vacuole.[3][4] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline compounds are proposed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[5]

Proposed Mechanism of Hemozoin Inhibition

Caption: Inhibition of hemozoin formation by quinoline-5,8-diones.

Redox Cycling and Oxidative Stress

The 5,8-dione moiety is a key structural feature that distinguishes these compounds from other quinolines. This para-quinone system is susceptible to one- and two-electron reductions to form semiquinone and hydroquinone species, respectively. These species can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This process, known as redox cycling, can lead to a state of oxidative stress within the parasite, damaging vital biomolecules and contributing to its death.

Redox Cycling of Quinoline-5,8-dione

Caption: Proposed redox cycling mechanism of quinoline-5,8-diones leading to oxidative stress.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies suggest that the nature and position of substituents on the quinoline-5,8-dione scaffold significantly influence antimalarial activity. For instance, the presence of a halogen and a substituted piperazine at positions 7 and 6, respectively, in compound 1 appears to be crucial for its activity, as unsubstituted or differently substituted analogs (compounds 2-6 ) were found to be inactive. Further research is needed to systematically explore the SAR of this compound class to optimize their potency and pharmacokinetic properties.

Conclusion and Future Directions

Quinoline-5,8-dione compounds represent a promising, yet underexplored, class of potential antimalarial agents. Their dual mechanism of action, potentially combining the inhibition of hemozoin formation with the induction of oxidative stress, makes them attractive candidates for overcoming drug resistance. Future research should focus on the synthesis and screening of a broader range of derivatives to establish a more comprehensive SAR. Furthermore, detailed mechanistic studies are required to confirm the role of redox cycling in their antiplasmodial activity and to identify their specific molecular targets within the parasite. Such efforts will be critical in advancing this promising scaffold towards the development of new and effective treatments for malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6,7-dichloroquinoline-5,8-dione as a DNA Topoisomerase I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topoisomerase I (Topo I) is a validated and critical target in oncology for its essential role in managing DNA topology during cellular processes like replication and transcription. Inhibitors of this enzyme have been successfully developed into potent anticancer agents. The quinoline-5,8-dione scaffold has emerged as a promising pharmacophore for the development of novel therapeutic agents, exhibiting a wide range of biological activities including anticancer, antibacterial, and antiviral properties.[1] This technical guide focuses on 6,7-dichloroquinoline-5,8-dione, a key derivative of this class, and its role as a foundational structure for developing DNA topoisomerase I inhibitors. We will delve into its mechanism of action, present quantitative data on the activity of its derivatives, provide detailed experimental protocols for its evaluation, and discuss the structure-activity relationships that govern its potency.

Introduction to DNA Topoisomerase I and Quinoline-5,8-diones

DNA topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind before resealing the break.[2] This function is crucial for rapidly proliferating cells, making Topo I an attractive target for cancer therapy.[2][3] Topo I inhibitors are broadly classified into two types: poisons, which stabilize the covalent Topo I-DNA cleavage complex, leading to lethal double-strand breaks, and catalytic inhibitors, which prevent the initial DNA cleavage.[2]

The 5,8-quinolinedione moiety is a key structural fragment found in natural antibiotics like streptonigrin and is recognized for its significant bioactivity.[4][5] Synthetic derivatives of this scaffold have been extensively explored for their therapeutic potential.[1] Specifically, this compound serves as a versatile starting material for the synthesis of various analogues with modified biological activities.[4][5][6] Research has shown that substituents at the C2, C6, and C7 positions of the quinoline-5,8-dione core are critical in defining the compound's bioactivity and toxicity profile.[4]

Mechanism of Action

Quinoline-5,8-dione derivatives primarily function as Topo I inhibitors. While some derivatives act as Topo I poisons, similar to the well-known inhibitor camptothecin, others exhibit a different mechanism by acting as catalytic inhibitors that prevent the enzyme's DNA cleavage activity without forming a stable drug-enzyme-DNA ternary complex.[3][7]

The general mechanism involves the inhibitor intercalating into the DNA at the site of Topo I action. This interference prevents the religation of the single-strand break created by the enzyme. When a replication fork encounters this stabilized "cleavable complex," the transient single-strand break is converted into a permanent and lethal double-strand break, triggering cell cycle arrest and ultimately leading to apoptosis.[2] Several studies have demonstrated that treatment with quinoline-dione derivatives can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[3][7]

References

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective substitution of this compound: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel DNA topoisomerase I inhibitor with different mechanism from camptothecin induces G2/M phase cell cycle arrest to K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cytotoxicity of 6,7-dichloroquinoline-5,8-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dichloroquinoline-5,8-dione, a synthetic quinone derivative, has emerged as a compound of interest in oncological research due to its potent cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth analysis of the cytotoxic mechanisms of this compound, focusing on its impact on critical cellular processes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved in its mode of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

The quinoline-5,8-dione scaffold is a recognized pharmacophore in the development of anticancer agents, with natural products and synthetic derivatives exhibiting significant antiproliferative activities. This compound is a member of this class of compounds that has demonstrated potent cytotoxicity. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, positioning it as a promising candidate for further preclinical and clinical investigation. This guide will explore the fundamental aspects of its cytotoxicity to provide a clear understanding of its therapeutic potential.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. A closely related analog, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284), has been studied within the National Cancer Institute's (NCI) 60-cell line screen. The data for this analog provides valuable insight into the potential spectrum of activity for this compound. The following table summarizes the reported 50% growth inhibition (GI50) values for NSC 663284 in selected cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.21 |

| HL-60(TB) | Leukemia | 0.35 |

| K-562 | Leukemia | 0.28 |

| MOLT-4 | Leukemia | 0.22 |

| RPMI-8226 | Leukemia | 0.45 |

| SR | Leukemia | 0.25 |

| Colorectal Cancer | ||

| COLO 205 | Colon Cancer | 0.13 |

| HCT-116 | Colon Cancer | 0.18 |

| HCT-15 | Colon Cancer | 0.25 |

| HT29 | Colon Cancer | 0.22 |

| KM12 | Colon Cancer | 0.19 |

| SW-620 | Colon Cancer | 0.15 |

Data is for the analog NSC 663284 as a representative of the quinoline-5,8-dione class with similar substitutions.[1]

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound are primarily attributed to its ability to induce cell cycle arrest and apoptosis. These processes are triggered by the compound's interaction with key cellular targets, leading to a cascade of molecular events that culminate in cell death.

Cell Cycle Arrest

This compound and its analogs have been shown to induce cell cycle arrest at both the G1 and G2/M phases.[2] This dual-phase inhibition is a consequence of the compound's activity as an inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1][2]

CDC25 phosphatases are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs). By inhibiting CDC25, this compound prevents the activation of CDK1 and CDK2, which are essential for progression through the G2/M and G1/S transitions, respectively.[2] This leads to a halt in cell proliferation.

Induction of Apoptosis

In addition to cell cycle arrest, this compound induces programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases known as caspases. The apoptotic cascade initiated by this compound is believed to be caspase-dependent.[1]

While the precise upstream signaling events are still under investigation, it is hypothesized that the cellular stress induced by DNA topoisomerase I inhibition and/or the generation of reactive oxygen species (ROS) through the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) can trigger the intrinsic apoptotic pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3 and -7).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

References

- 1. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual G1 and G2 phase inhibition by a novel, selective Cdc25 inhibitor 6-chloro-7-[corrected](2-morpholin-4-ylethylamino)-quinoline-5,8-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6,7-dichloroquinoline-5,8-dione in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dichloroquinoline-5,8-dione is a potent anti-cancer agent that has demonstrated significant activity against various tumor cell lines.[1] As a member of the quinoline-5,8-dione scaffold, this compound and its derivatives have been shown to exert their cytotoxic effects through multiple mechanisms, making it a compound of interest for cancer therapeutics research.[2] These mechanisms include the inhibition of critical cell cycle regulators and topoisomerase enzymes, as well as the induction of apoptosis.[2] This document provides detailed protocols for investigating the effects of this compound on cancer cells in vitro, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound and its analogs function as anti-cancer agents by targeting several key cellular processes. A primary mechanism is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] Additionally, derivatives of the quinoline-5,8-dione scaffold have been identified as potent inhibitors of Cell Division Cycle 25 (CDC25) phosphatases.[2] These enzymes are critical for activating cyclin-dependent kinases (CDKs), which govern the progression of the cell cycle.[2] Inhibition of CDC25 leads to a blockage of CDK1 dephosphorylation, resulting in cell cycle arrest at the G2/M phase.[2] This cell cycle disruption, coupled with the induction of DNA damage, ultimately triggers caspase-dependent apoptosis.[1][2]

Some derivatives have also been shown to act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors.[3][4] This interaction can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cell death.[4] Furthermore, specific analogs have been identified as novel ROCK (Rho-associated coiled-coil forming protein kinase) inhibitors, which can impede cytoskeleton function and cell migration.[5]

Key Signaling Pathway

Caption: Signaling pathways affected by this compound.

Data Presentation

Table 1: Cytotoxicity of Quinoline-5,8-dione Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| D3a/D3b | Leukemia | Leukemia | 0.21 - 1.22 | [2] |

| D11a/D11b | Leukemia | Leukemia | 0.21 - 1.22 | [2] |

| D3a/D3b | Colorectal Cancer | Colorectal Cancer | 0.13 - 1.50 | [2] |

| D11a/D11b | Colorectal Cancer | Colorectal Cancer | 0.13 - 1.50 | [2] |

| MPSQ | COLO 205 | Colon Adenocarcinoma | 15 | [6] |

Note: IC50 values are for derivatives of the quinoline-5,8-dione scaffold as specific data for this compound was not available in the provided search results.

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., lung adenocarcinoma, colorectal cancer cells).[1][2]

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound (stock solution in DMSO).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

Phosphate Buffered Saline (PBS).

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.[7]

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

-

Cancer cells cultured in 6-well plates.

-

This compound.

-

PBS.

-

Trypsin-EDTA.

-

70% Ethanol (ice-cold).

-

RNase A (100 µg/mL).

-

Propidium Iodide (PI) staining solution (50 µg/mL).

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.[8]

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.

-

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the compound.

Materials:

-

Cancer cells cultured in 6-well plates.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

PBS.

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Seed and treat cells in 6-well plates as described in Protocol 2.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Analyze the percentage of cells in each quadrant to quantify the level of apoptosis.

-

References

- 1. 6,7-Dichloroquinoxaline-5,8-dione | 102072-82-2 | CEA07282 [biosynth.com]

- 2. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applied-sciences-vol-13-pages-1530-modification-of-6-7-dichloro-5-8-quinolinedione-at-c2-position-synthesis-quantum-chemical-properties-and-activity-against-dt-diaphorase-enzyme - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. horizondiscovery.com [horizondiscovery.com]

Application Notes: DNA Topoisomerase Inhibition Assay Using 6,7-dichloroquinoline-5,8-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract: DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for anticancer drug development. Quinoline-5,8-dione scaffolds are a class of compounds known for their potential as topoisomerase inhibitors. This document provides a detailed protocol for assessing the inhibitory activity of 6,7-dichloroquinoline-5,8-dione against human DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). The protocols described herein are based on established methodologies for measuring topoisomerase activity: the Topo I-mediated relaxation of supercoiled plasmid DNA and the Topo II-mediated decatenation of kinetoplast DNA (kDNA).

Introduction

DNA topoisomerases resolve topological problems in DNA by catalyzing the breaking and rejoining of DNA strands. Type I topoisomerases (Topo I) create single-strand breaks, while Type II topoisomerases (Topo II) introduce double-strand breaks.[1] Due to their crucial role in DNA replication and transcription, these enzymes are validated targets for cancer chemotherapy.[2] Inhibitors can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to replication fork collapse and cell death.[3][4]

The quinoline-5,8-dione core structure is found in various compounds with significant biological activity. While this compound itself is noted as a synthetic precursor, its derivatives and related quinone compounds have shown potent cytotoxic and topoisomerase inhibitory activities.[5][6][7] For instance, certain benzofuroquinolinediones are powerful Topo II inhibitors with IC50 values in the low micromolar range.[6] This protocol outlines the methods to determine if and how this compound affects the catalytic activity of Topo I and Topo II.

Principle of the Assays

-

Topoisomerase I Relaxation Assay: This assay measures the ability of Topo I to relax supercoiled plasmid DNA (Form I). In the presence of an active enzyme, the supercoiled DNA is converted to its relaxed, topoisomeric forms (Form II/IV). An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state. The different DNA forms are then separated by agarose gel electrophoresis.[1]

-

Topoisomerase II Decatenation Assay: This assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes. Topo II, in an ATP-dependent reaction, can resolve this network (decatenation) into individual minicircles.[1] These released minicircles can enter and migrate through an agarose gel, whereas the large kDNA network cannot. An inhibitor will prevent the decatenation, and no minicircles will be visible on the gel.

Materials and Reagents

Equipment:

-

37°C incubator or water bath

-

Agarose gel electrophoresis system (gel tank, power supply)

-

UV transilluminator and gel documentation system

-

Microcentrifuge

-

Pipettes (P10, P200, P1000)

Reagents for Topo I Assay:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322), 0.25 µg/µL

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 25% glycerol, 0.125% bromophenol blue)

-

This compound (stock solution in DMSO)

-

Nuclease-free water

-

Agarose and 1x TAE Buffer

-

Ethidium Bromide or other DNA stain

Reagents for Topo II Assay:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA), 0.2 µg/µL

-

5x Topo II Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 50% Glycerol)

-

10 mM ATP solution

-

5x Stop Buffer/Loading Dye (as above)

-

This compound (stock solution in DMSO)

-

Nuclease-free water

-

Agarose and 1x TAE Buffer

-

Ethidium Bromide or other DNA stain

Experimental Protocols

Protocol for Topoisomerase I Inhibition Assay

-

Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube for each concentration of the test compound. Add reagents in the following order:

Note: A unit of Topo I is typically defined as the amount of enzyme required to fully relax 0.25 µg of supercoiled DNA in 30 minutes at 37°C.Reagent Volume Final Concentration Nuclease-free H₂O Up to 20 µL - 10x Topo I Assay Buffer 2 µL 1x Supercoiled DNA (0.25 µg/µL) 1 µL 12.5 µg/mL This compound (or DMSO) 1 µL Variable (e.g., 0.1-100 µM) Human Topoisomerase I (1 U/µL) 1 µL 1 Unit -

Controls:

-

No Enzyme Control: Replace enzyme with nuclease-free water to show the position of supercoiled DNA.

-

Enzyme Only Control (No Inhibitor): Add DMSO (vehicle) instead of the inhibitor to show complete relaxation.

-

Positive Inhibitor Control: Use a known Topo I inhibitor (e.g., Camptothecin at 10 µM).

-

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye. Mix thoroughly.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer, containing 0.5 µg/mL ethidium bromide.

-

Load the entire 25 µL reaction mixture into the wells.

-

Run the gel at a low voltage (e.g., 1-2 V/cm) to ensure good separation of topoisomers.

-

-

Visualization: Visualize the DNA bands under UV light and capture an image. Supercoiled DNA (Form I) migrates fastest, followed by relaxed DNA (Form II/IV). Inhibition is observed as the persistence of the supercoiled DNA band compared to the "Enzyme Only" control.

Protocol for Topoisomerase II Inhibition Assay

-

Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube. Add reagents in the following order:

Note: A unit of Topo II is typically defined as the amount of enzyme required to fully decatenate 0.2 µg of kDNA in 30 minutes at 37°C.Reagent Volume Final Concentration Nuclease-free H₂O Up to 20 µL - 5x Topo II Assay Buffer 4 µL 1x kDNA (0.2 µg/µL) 1 µL 10 µg/mL 10 mM ATP 2 µL 1 mM This compound (or DMSO) 1 µL Variable (e.g., 0.1-100 µM) Human Topoisomerase II (1 U/µL) 1 µL 1 Unit -

Controls:

-

No Enzyme Control: Replace enzyme with water to show the position of catenated kDNA (which remains in the well).

-

Enzyme Only Control (No Inhibitor): Add DMSO instead of the inhibitor to show complete decatenation.

-

Positive Inhibitor Control: Use a known Topo II inhibitor (e.g., Etoposide at 100 µM).

-

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide.

-

Load the samples and run the gel at a higher voltage (e.g., 5-7 V/cm).

-

-

Visualization: Visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition is observed as a decrease in the intensity of the decatenated DNA bands.

Data Presentation and Analysis

The inhibitory activity should be quantified by densitometry of the gel bands. The percentage of inhibition can be calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Inhibitory Activity of this compound. (Note: The following values are for illustrative purposes only and must be determined experimentally.)

| Target Enzyme | Compound | IC50 (µM) | Mechanism Type |

| Human Topoisomerase I | This compound | To be determined | Catalytic Inhibitor / Poison |

| Human Topoisomerase IIα | This compound | To be determined | Catalytic Inhibitor / Poison |

| Positive Control | Camptothecin (Topo I) | ~10 µM | Poison |

| Positive Control | Etoposide (Topo II) | ~50-100 µM | Poison |

Visualized Workflows and Pathways

Experimental Workflow

Caption: Workflow for the in vitro DNA topoisomerase inhibition assay.

Conceptual Signaling Pathway

Caption: Mechanism of topoisomerase poisons stabilizing the cleavage complex.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6,7-Dichloroquinoline-5,8-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of 6,7-dichloroquinoline-5,8-dione and its derivatives, which are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[1][2] The protocols outlined below cover the synthesis of the core scaffold and its subsequent functionalization through various modern synthetic methodologies.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds.[2] Natural products containing the quinoline-5,8-dione moiety have demonstrated a broad spectrum of activities, including anticancer, antibacterial, and antifungal properties.[2] Synthetic derivatives, particularly those substituted at the C2, C6, and C7 positions, have been a focus of drug discovery efforts to develop novel therapeutic agents with improved efficacy and reduced toxicity.[3] These compounds often exert their anticancer effects by targeting key cellular pathways, such as the cell division cycle 25 (CDC25) phosphatases, or through interactions with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its derivatives based on reported literature.

Table 1: Synthesis of 2-Substituted this compound Derivatives

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | 6,7-Dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, water | Dioxane | 65 | 202-203 |

| 6,7-Dichloro-2-hydroxy-5,8-quinolinedione | 2-Hydroxyquinolin-8-ol | Sodium chlorate, hydrochloric acid | Water | 44 | 209-210 |

Data sourced from Kadela-Tomanek et al.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 8-Hydroxyquinoline

This protocol describes a common three-step synthesis to obtain the this compound core structure.

Step 1: Nitrosation of 8-Hydroxyquinoline

-

Dissolve 8-hydroxyquinoline in an appropriate solvent.

-

Add a nitrosating agent (e.g., sodium nitrite in acidic medium) at a controlled temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, isolate the crude 5-nitroso-8-hydroxyquinoline by filtration.

-

Purify the product by recrystallization.

Step 2: Amination of 5-Nitroso-8-hydroxyquinoline

-

Reduce the nitroso group of 5-nitroso-8-hydroxyquinoline to an amino group using a suitable reducing agent (e.g., sodium dithionite).

-

Control the reaction temperature and pH.

-

Isolate the resulting 5-amino-8-hydroxyquinoline.

Step 3: Oxidative Chlorination to this compound

-

Suspend 5-amino-8-hydroxyquinoline in hydrochloric acid.

-

Add an oxidizing agent, such as sodium chlorate, portion-wise while maintaining the reaction temperature.

-

Stir the mixture for the specified time until the reaction is complete (monitored by TLC).

-

Filter the resulting precipitate, wash with water, and dry to yield this compound.

Protocol 2: Synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde

This protocol details the oxidation of a methyl group at the C2 position.[3]

-

Dissolve selenium dioxide (1.15 g, 0.01 mol) in a mixture of dioxane (70 mL) and water (1 mL) and warm to 60 °C.[3]

-

Add a solution of 6,7-dichloro-2-methyl-5,8-quinolinedione (0.605 g, 0.0025 mol) in dioxane (15 mL) to the reaction mixture.[3]

-

Stir the mixture at reflux for 6 hours.[3]

-

Concentrate the reaction mixture under vacuum.[3]

-

Purify the crude product by column chromatography to obtain the pure 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde.[3]

Protocol 3: Synthesis of 2-Hydroxy-6,7-dichloroquinoline-5,8-dione

This protocol describes the synthesis of a C2-hydroxylated derivative.[3]

-

Dissolve 2-hydroxyquinolin-8-ol (0.003 mol) in 6 mL of hydrochloric acid and heat to 60 °C.[3]

-

Add a solution of sodium chlorate (0.386 g in 1.7 mL of water) to the heated mixture.[3]

-

After 1 hour, dilute the mixture with 43 mL of water.[3]

-

Filter the resulting precipitate under reduced pressure.[3]

-

Purify the product by column chromatography.[3]

Visualizations

The following diagrams illustrate the synthetic pathways and a proposed signaling pathway for the anticancer activity of this compound derivatives.

Caption: Synthetic route to the this compound core scaffold.

Caption: Synthetic modifications of the this compound scaffold.

Caption: Proposed anticancer signaling pathway via CDC25 phosphatase inhibition.[1]

References

- 1. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Determining the Cytotoxicity of 6,7-dichloroquinoline-5,8-dione

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of the quinone-based compound, 6,7-dichloroquinoline-5,8-dione. The protocols herein detail the use of standard colorimetric assays for cell viability and cytotoxicity, alongside data presentation guidelines and diagrams of the underlying cellular mechanisms and experimental procedures.

Introduction

Quinone-containing compounds are a class of molecules known for their diverse biological activities, including anticancer properties.[1][2] Their cytotoxicity is often attributed to two primary mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of cellular nucleophiles, such as proteins and DNA, via Michael addition reactions.[3][4] this compound is a synthetic quinone derivative that holds potential for biological activity.[5][6] Accurate assessment of its cytotoxic potential is a critical first step in the evaluation of its therapeutic promise.

This document outlines the protocols for two common cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability[7][8][9], and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.[10][11][12]

Data Presentation